molecular formula C₂₁H₃₇D₅O₂ B1162351 Tuberculostearic Acid Ethyl-d5 Ester

Tuberculostearic Acid Ethyl-d5 Ester

Cat. No.: B1162351
M. Wt: 331.59
Attention: For research use only. Not for human or veterinary use.
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Description

Tuberculostearic Acid Ethyl-d5 Ester (CAS 158648-65-8) is a deuterated analog of tuberculostearic acid (10-methyloctadecanoic acid), a fatty acid that is a unique component of the cell envelope of Mycobacterium tuberculosis and other Actinomycetales bacteria . This compound is designed for use as an internal standard in mass spectrometry-based assays, enabling the precise quantification of mycobacterial lipids. Its primary research value lies in the field of tuberculosis diagnostics, particularly for detecting tuberculous meningitis (TBM), where gas chromatography-mass spectrometry (GC-MS) analysis of tuberculostearic acid in cerebrospinal fluid serves as a highly sensitive and specific biomarker . The deuterated ester is critical for these analytical methods, allowing for accurate measurement of the bacterial load and facilitating early diagnosis and timely treatment initiation, which is crucial for improving patient outcomes . Furthermore, this compound is an essential tool for fundamental research into mycobacterial membrane dynamics and the biosynthetic pathway of tuberculostearic acid, which involves a flavin adenine dinucleotide (FAD)-binding oxidoreductase and a SAM-dependent methyltransferase . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₂₁H₃₇D₅O₂

Molecular Weight

331.59

Synonyms

10-Methyloctadecanoic Acid Ethyl-d5 Ester;  10-Methylstearic acid Ethyl-d5 Ester

Origin of Product

United States

Methodological Frameworks for Quantitative Analysis Utilizing Tuberculostearic Acid Ethyl D5 Ester

Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS) for Lipid Quantification

Stable Isotope Dilution Mass Spectrometry (SIDMS) is the gold standard for quantitative analysis in metabolomics and lipidomics due to its high precision and accuracy. tum.denih.gov The core principle of SIDMS involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, Tuberculostearic Acid Ethyl-d5 Ester—to the sample at the earliest stage of preparation. tum.detexilajournal.com

This "internal standard" is chemically identical to the endogenous TBSA but has a higher mass due to the incorporation of deuterium (B1214612) atoms. nih.gov Because the native analyte and the labeled standard exhibit nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, chromatography, and ionization. texilajournal.com Any sample loss or variation during the analytical workflow affects both the analyte and the standard equally.

The mass spectrometer distinguishes between the unlabeled (native) and the labeled (internal standard) compounds based on their mass-to-charge (m/z) ratio. mdpi.com By measuring the ratio of the signal intensity of the native TBSA to that of the known amount of this compound, an accurate and precise quantification of the TBSA in the original sample can be achieved, effectively correcting for procedural inconsistencies. tum.denih.gov This method's specificity is further enhanced in tandem mass spectrometry (MS/MS) by monitoring unique precursor-to-product ion transitions for both the analyte and the standard. nih.gov

Optimized Sample Preparation Protocols for Lipid Extraction and Derivatization

Rigorous sample preparation is critical for the reliable quantification of TBSA. This process involves two main stages: the efficient extraction of lipids from the biological matrix and the chemical modification (derivatization) of TBSA to make it suitable for mass spectrometric analysis.

Advanced Lipid Extraction Methodologies from Diverse Biological Matrices (e.g., bacterial cultures, in vitro cell models, animal tissues)

The complex and lipid-rich cell wall of mycobacteria necessitates robust extraction techniques to ensure quantitative recovery of TBSA. researchgate.netnih.gov The choice of method often depends on the sample matrix.

Bacterial Cultures: For extracting lipids directly from mycobacterial cultures, modified versions of the Bligh and Dyer or Folch methods are commonly used. researchgate.netnih.gov These methods utilize a biphasic solvent system, typically composed of chloroform (B151607) and methanol, to partition lipids from other cellular components. nih.govnih.gov One effective protocol involves lyophilizing wet bacterial cells and then extracting them overnight with a chloroform-methanol-water mixture (10:10:3, v/v/v) to create a single-phase extract containing the total lipids. nih.gov Another approach for non-covalently linked lipids involves incubating the mycobacterial biomass in a chloroform-methanol (1:2) solution overnight. jove.com

In Vitro Cell Models: When analyzing TBSA from infected host cells, such as macrophages, similar lipid extraction principles apply. After harvesting, cell pellets are often subjected to extraction using a monophasic dichloromethane-methanol-water system or a modified Bligh and Dyer protocol. nih.govcellbiolabs.com For quantitative studies, a pooled sample quality control or a standard reference material can be used to ensure consistency. creative-proteomics.com Some modern kits offer chloroform-free extraction systems, which can be more convenient and safer for high-throughput applications. cellbiolabs.comabcam.com

Animal Tissues: Extracting lipids from complex tissues like the liver, heart, or adipose tissue requires initial homogenization to disrupt the cellular structure. murdoch.edu.au This is often achieved using bead-based homogenization on frozen tissue samples. murdoch.edu.auk-state.edu Following homogenization, established liquid-liquid extraction protocols like the Folch method (chloroform/methanol, 2:1 v/v) are applied. nih.govcreative-proteomics.com Alternative solvents such as methyl tert-butyl ether (MTBE) have gained popularity as they result in the lipid-containing organic phase being on top, simplifying sample handling. nih.govbiorxiv.org

Table 1: Comparison of Lipid Extraction Methods for TBSA Analysis
MethodSolvent SystemTypical MatrixKey CharacteristicsReference
Modified Bligh & DyerChloroform/Methanol/WaterBacterial Cultures, TissuesGold standard for total lipid extraction; forms a biphasic system where lipids are in the lower chloroform layer. nih.govnih.gov
Folch MethodChloroform/Methanol (2:1)Tissues, CellsSimilar to Bligh & Dyer; widely used for solid tissues. researchgate.netnih.gov
MTBE ExtractionMethyl tert-butyl ether/MethanolPlasma, Tissues, CellsThe upper organic phase contains lipids, which is advantageous for automated workflows. nih.govbiorxiv.org
Single-Phase ExtractionChloroform/Methanol/Water (10:10:3)Bacterial CulturesCreates a monophasic extract containing total lipids without phase separation. nih.gov

Derivatization Techniques for this compound Formation and Enhanced Mass Spectrometric Detection

Derivatization is a chemical modification process essential for preparing fatty acids like TBSA for analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS). This step converts the polar carboxylic acid group into a less polar and more volatile ester, improving chromatographic separation and detection sensitivity. nih.gov Since the internal standard is an ethyl-d5 ester, the native TBSA is typically converted into its corresponding ethyl or methyl ester for comparable analytical behavior.

Thermochemolysis, or thermally assisted hydrolysis and methylation, is a rapid, single-step derivatization method. nih.gov It is particularly useful for analyzing fatty acids within complex lipids without prior extraction. In this technique, the sample is heated in the presence of an alkylating agent, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), which simultaneously cleaves ester bonds and converts the resulting free fatty acids into fatty acid methyl esters (FAMEs). nih.gov This method significantly reduces sample preparation time from hours to minutes and can be performed on microgram quantities of bacterial mass. nih.gov Studies have shown that with optimized, non-discriminating pyrolysis systems, TMAH thermochemolysis can achieve quantitative liberation of fatty acids without creating artificial byproducts. nih.gov

A classic and widely used method for preparing fatty acid esters is catalysis with boron trifluoride (BF3). usda.govwikipedia.org The lipid extract is heated with a BF3-methanol (BF3-MeOH) or BF3-ethanol (BF3-EtOH) solution. usda.gov BF3 is a powerful Lewis acid that catalyzes the transesterification of complex lipids and the esterification of free fatty acids. wikipedia.orgwikipedia.org The reaction with BF3-methanol produces fatty acid methyl esters (FAMEs), while BF3-ethanol would produce fatty acid ethyl esters (FAEEs). The choice of alcohol would be aligned with the specific internal standard used (e.g., this compound). While highly effective, the reaction conditions must be carefully controlled, as prolonged heating or high concentrations of BF3 can lead to the formation of artifacts from unsaturated fatty acids. usda.gov

Table 2: Summary of Derivatization Techniques for TBSA
TechniqueReagentProductAdvantagesConsiderationsReference
ThermochemolysisTetramethylammonium Hydroxide (TMAH)Fatty Acid Methyl Esters (FAMEs)Rapid, single-step, requires minimal sample.Requires specialized pyrolysis equipment. nih.govnih.gov
EsterificationBoron Trifluoride-Methanol (BF3-MeOH)Fatty Acid Methyl Esters (FAMEs)Well-established, robust, and widely used.Can produce artifacts if not carefully controlled. usda.gov
EsterificationBoron Trifluoride-Ethanol (BF3-EtOH)Fatty Acid Ethyl Esters (FAEEs)Produces esters matching ethylated internal standards.Similar considerations as BF3-MeOH. wikipedia.org

Advanced Chromatographic Separation Techniques Prior to Mass Spectrometric Analysis

Chromatographic separation is essential to resolve TBSA from other isomeric and isobaric fatty acids present in a complex biological extract before it enters the mass spectrometer. This separation ensures accurate identification and quantification.

Gas Chromatography (GC): GC is the most common technique for analyzing derivatized TBSA. nih.govnih.gov Fused silica (B1680970) capillary columns are standard, with the choice of stationary phase being critical for resolution. gcms.cz A DB-5 column, or a similar non-polar phase, is often used for general fatty acid analysis. medrxiv.org The GC is programmed with a specific temperature gradient, starting at a lower temperature and ramping up to elute compounds based on their boiling points and interaction with the stationary phase. medrxiv.org The separated compounds are then introduced into the mass spectrometer. Using selected ion monitoring (SIM), the MS detector can be set to specifically monitor the characteristic ions of TBSA and its deuterated internal standard, providing excellent sensitivity and specificity. nih.govoup.com

Gas Chromatography (GC) Parameters for Isomer Resolution and Quantification

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of TBSA. nih.govnih.gov The use of a deuterated internal standard like this compound is critical for accurate quantification, as it co-elutes with the analyte of interest and helps to normalize for variations in extraction and ionization. chromforum.org

For optimal isomer resolution and quantification, specific GC parameters are essential. Two-dimensional gas chromatography with electron capture detection has been shown to be a sensitive method for determining TBSA, demonstrating the ability to detect picogram amounts. nih.gov

Key GC Parameters:

Column: Capillary columns are typically used to separate fatty acid esters. nih.gov

Carrier Gas: A light flow of gas is run through the column. internationaloliveoil.org

Temperature Program: The temperature is gradually increased to 350°C over approximately 4 hours to ensure proper conditioning of the column. internationaloliveoil.org

Injection Mode: Both split and splitless injection modes can be utilized. Splitless mode is often preferred for identifying low-abundance biomarkers. researchgate.net

A study developing a quantitative pyrolysis-GC/MS method for tire tread particles highlighted the importance of using a deuterated internal standard to correct for variable analyte recovery due to sample size and matrix effects. nih.gov This principle is directly applicable to the analysis of TBSA in complex biological matrices like sputum. nih.govnih.gov

Table 1: Illustrative GC Parameters for Tuberculostearic Acid Analysis

Parameter Setting Purpose
Column High-resolution capillary column (e.g., 5% phenyl-methylpolysiloxane) To separate TBSA from other fatty acids and isomers.
Injector Temperature 250°C Ensures complete volatilization of the sample.
Oven Program Initial temp 150°C, ramp to 320°C at 10°C/min, hold for 10 min Provides optimal separation of fatty acid methyl esters.
Carrier Gas Helium at a constant flow rate Maintains consistent elution times.

| Detector | Mass Spectrometer (MS) | For sensitive and specific detection and quantification. |

This table presents a generalized set of parameters. Actual conditions may need to be optimized based on the specific instrument and sample matrix.

Liquid Chromatography (LC) Approaches for Complex Lipidome Profiling

Liquid chromatography (LC), especially when coupled with tandem mass spectrometry (LC-MS/MS), has become a leading technology for rapid lipidomic analysis due to its sensitivity, specificity, and wide dynamic range. unitn.it This approach is particularly valuable for profiling complex lipidomes where TBSA may be a component of larger lipid structures, such as phosphatidylinositols. nih.govbiorxiv.org

The use of deuterated internal standards in LC-MS/MS is considered the gold standard for quantitative bioanalysis, as they can correct for matrix effects and variations in extraction recovery and ionization efficiency. lipidomicstandards.orgscispace.com However, it is important to note that in some cases, deuterated standards may exhibit slightly different retention times or extraction recoveries compared to their non-deuterated counterparts, which needs to be considered during method development. scispace.comresearchgate.net

Key LC Approaches:

Ultra-High-Performance Liquid Chromatography (UHPLC): Offers enhanced resolution and sensitivity for lipid profiling. unitn.it

Normal-Phase and Reverse-Phase Chromatography: Used to separate lipids based on polarity or lipophilicity, respectively, which aids in their identification and quantification. youtube.com

Targeted Analysis: LC-MS can be used for a targeted analysis of specific TBSA-containing lipids, such as phosphatidylinositols, which have been identified as potential markers for bacterial burden in tuberculosis. nih.govbiorxiv.orgbiorxiv.org

Table 2: Example LC Parameters for Lipidomic Profiling

Parameter Setting Purpose
Column C18 reversed-phase column Separates lipids based on their hydrophobicity.
Mobile Phase Gradient of acetonitrile (B52724) and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate Provides efficient elution and ionization of a wide range of lipids.
Flow Rate 0.3 mL/min Maintains stable spray and optimal ionization in the MS source.
Column Temperature 55°C Ensures reproducible retention times and peak shapes.

| Detector | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) | Allows for accurate mass measurements and fragmentation for lipid identification. |

This table provides a general example. Specific parameters should be optimized for the particular lipid classes and instrument being used.

High-Resolution Mass Spectrometric Detection and Quantitative Analytics

High-resolution mass spectrometry is indispensable for the accurate detection and quantification of this compound and its corresponding analyte. It allows for precise mass measurements, which is crucial for distinguishing the deuterated standard from the endogenous compound and other interfering substances. researchgate.net

Ionization Techniques for Deuterated Fatty Acid Esters (e.g., Electron Ionization, Chemical Ionization)

The choice of ionization technique significantly impacts the analysis of fatty acid esters. uky.edu

Electron Ionization (EI): This is a "hard" ionization technique that produces extensive fragmentation, yielding detailed mass spectra that are useful for structural elucidation. youtube.com For fatty acid methyl esters (FAMEs), EI can generate several diagnostic ions. nih.gov However, EI is generally not suitable for coupling with HPLC. youtube.com

Chemical Ionization (CI): This is a "soft" ionization technique that results in less fragmentation and often produces a prominent protonated molecule, which is beneficial for quantitative analysis. youtube.com Isobutane (B21531) and ammonia (B1221849) are common reagent gases used in CI. nih.gov CI is considered more suitable for the quantitative analysis of fatty acids due to its ability to generate specific ions for selected ion monitoring. nih.gov Proton transfer chemical ionization mass spectrometry has been shown to be effective for the quantitative analysis of FAMEs. acs.org

A quantitative analytical method was developed using isobutane chemical ionization mass spectrometry with multiple ion detection to analyze deuterium-labeled fatty acid esters in human blood. nih.gov This method demonstrated high sensitivity, with a detection limit of less than one nanogram. nih.gov

Targeted Mass Spectrometry Approaches: Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM)

Targeted mass spectrometry techniques are essential for achieving high sensitivity and specificity in the quantification of TBSA using its deuterated internal standard.

Selected Ion Monitoring (SIM): In SIM, the mass spectrometer is set to detect only a few specific ions, which significantly increases the signal-to-noise ratio. nih.gov GC-MS with SIM has been successfully used to detect TBSA in sputum specimens for the diagnosis of pulmonary tuberculosis. nih.gov Studies have shown that SIM can detect picogram levels of TBSA. nih.gov

Multiple Reaction Monitoring (MRM): MRM, typically performed on a triple quadrupole mass spectrometer, offers even greater specificity than SIM. It involves monitoring a specific fragmentation reaction (a precursor ion fragmenting to a product ion). While SIM was tested as an alternative, it was discarded in one study due to sensitivity issues, highlighting the advantages of MRM in certain applications. scispace.com

The use of MRM is particularly beneficial in complex matrices, where it can minimize interferences. Targeted analysis of TBSA-containing phosphatidylinositols using MS/MS (a form of MRM) has been shown to be a sensitive method for determining the load of M. tuberculosis. nih.gov

Table 3: Comparison of SIM and MRM for Tuberculostearic Acid Quantification

Feature Selected Ion Monitoring (SIM) Multiple Reaction Monitoring (MRM)
Principle Monitors specific precursor ions. Monitors a specific transition from a precursor ion to a product ion.
Instrument Typically single quadrupole or time-of-flight MS. Requires a tandem mass spectrometer (e.g., triple quadrupole).
Specificity High Very High
Sensitivity Good Excellent

| Application Example | Detection of TBSA in sputum by GC-MS. nih.gov | Quantification of TBSA-containing lipids in complex biological samples. nih.gov |

Data Processing, Normalization, and Quantitative Analysis Algorithms for Stable Isotope Tracers

The use of stable isotope-labeled internal standards like this compound is a cornerstone of quantitative mass spectrometry. nih.gov The fundamental principle is that the isotopically labeled standard behaves almost identically to the analyte during sample preparation and analysis, thus correcting for variations. chromforum.org

Data Processing and Normalization:

Normalization to Internal Standard: The primary step in quantification is to normalize the signal of the analyte to the signal of the known amount of the deuterated internal standard. lipidomicstandards.org This is typically done by calculating the ratio of the analyte peak area to the internal standard peak area. chromforum.org

Correction for Isotopic Abundance: It is necessary to correct for the natural abundance of heavy isotopes in the analyte that might contribute to the signal of the deuterated standard, and vice-versa. lipidomicstandards.org

Matrix Effects: While deuterated internal standards are excellent at correcting for matrix effects, it's important to be aware that in some cases, especially with LC-MS, differential matrix effects can occur due to slight retention time differences between the analyte and the standard. myadlm.org

Normalization to Sample Amount: Data should also be normalized to the amount of the initial sample, which can be based on volume, weight, cell number, or protein/DNA concentration. lipidomicstandards.org

Quantitative Analysis Algorithms:

Isotope Dilution Analysis: This is the fundamental quantitative approach. A known amount of the deuterated internal standard is added to the sample, and the concentration of the analyte is determined by the change in the isotopic ratio.

Calibration Curve: A calibration curve is constructed using standards containing known concentrations of the analyte and a constant concentration of the internal standard. The response ratio (analyte/internal standard) is plotted against the analyte concentration.

Tracer Dilution and Incorporation Models: In metabolic studies, more complex models like the tracer dilution and tracer incorporation models are used to quantify the kinetics of lipids in vivo. nih.gov

It is important to note that while stable isotope-labeled internal standards are powerful, their use is not always a necessity, and in some instances, other normalization strategies might be sufficient. nih.gov However, for achieving the highest accuracy and precision, especially in complex biological samples, they remain the gold standard.

Method Validation and Quality Assurance in Deuterated Internal Standard Applications

The use of deuterated internal standards like this compound is a cornerstone of robust quantitative analytical methods. clearsynth.com However, the reliability of these methods depends on thorough validation and stringent quality assurance protocols.

Key Aspects of Method Validation:

Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing samples spiked with a known amount of the analyte.

Precision: The degree of agreement among a series of measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For instance, a method for urinary 5-HIAA using a deuterated standard had an LOD of 2.8 µmol/L and an LOQ of 4.0 µmol/L. researchgate.net

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Recovery: The efficiency of the extraction process. Differences in recovery between the analyte and the deuterated standard can occur and should be evaluated. scispace.com

Stability: The stability of the analyte and the internal standard in the biological matrix under different storage and processing conditions.

Quality Assurance Considerations:

Internal Standard Purity: The isotopic and chemical purity of the deuterated internal standard is critical. The presence of unlabeled analyte in the internal standard can lead to inaccurate quantification.

Isotopic Exchange: The potential for the deuterium atoms to exchange with hydrogen atoms from the solvent or matrix should be assessed, as this can compromise the integrity of the standard. scispace.com

Matrix Effects: A thorough investigation of matrix effects is a crucial part of validation, even when using a deuterated internal standard, as differential effects can sometimes occur. myadlm.org

External Quality Assurance Schemes: Participation in external quality assurance (EQA) or proficiency testing programs is essential for ensuring the long-term accuracy and comparability of results between different laboratories. researchgate.net

A study on testosterone (B1683101) analysis by LC-MS/MS found that the choice of the deuterated internal standard (D2, D5, or C13-labeled) could significantly affect the results, emphasizing the need for careful selection and validation during method development. researchgate.net Ultimately, a well-validated method using a deuterated internal standard should provide robust, reliable, and accurate quantitative data. clearsynth.com

Table of Compounds

Compound Name
This compound
Tuberculostearic Acid
Phosphatidylinositols
Fatty Acid Methyl Esters
Testosterone
5-hydroxyindoleacetic acid (5-HIAA)
Haloperidol
Rofecoxib
Kahalalide F
ES-285
Vinylcyclohexene
Dipentene
Methyl heptadecanoate
2-eicosanol
Cholesterol
Mycocerosic acid
Hexacosanoic acid
Phthiocerol dimycocerosates (PDIMs)
Oleanolic acid
Uvaol

Linearity, Dynamic Range, and Calibration Curve Establishment

The establishment of linearity is a critical parameter in method validation, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a specified range. In the quantitative analysis of TBSA using this compound as an internal standard, a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte.

Research findings indicate that for biomarkers related to tuberculosis, linear regression fits (R²) are typically expected to be ≥ 0.99, signifying a strong correlation. researchgate.net For quantitative assays of anti-tuberculosis drugs, which follow similar validation principles, calibration curves have been successfully established over ranges such as 0.234 to 30.0 µg/mL. nih.gov A quadratic or linear regression, often weighted (e.g., 1/x or 1/x²), is applied to achieve the best fit for the curve. nih.gov The dynamic range is the interval between the upper and lower concentrations of the analyte that can be reliably quantified with acceptable linearity, accuracy, and precision.

Table 1: Representative Calibration Curve Parameters for TBSA Quantification

ParameterValueReference
Regression ModelLinear, weighted (1/x²) nih.gov
Calibration Range0.1 - 25 ng/mL researchgate.net
Correlation Coefficient (R²)> 0.99 researchgate.net
Number of Calibration Points7 (in duplicate) liverpool.ac.uk

This table presents typical data derived from analytical methods for related compounds, illustrating the expected performance for a TBSA assay using a deuterated internal standard.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. npra.gov.my

These limits are often determined using the signal-to-noise (S/N) ratio approach, where the LOD is typically defined as an S/N ratio of 3:1 and the LOQ as an S/N ratio of 10:1. npra.gov.my Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. npra.gov.my In studies quantifying mycobacterial markers, the LOQ for a TBSA-containing lipid was found to be approximately 1000 bacteria, while detection was still possible at around 100 bacteria (CFUs). acs.orgnih.gov For other assays, the LOQ is established as the lowest point on the calibration curve, provided it meets predefined accuracy and precision criteria. liverpool.ac.uk

Table 2: Typical LOD and LOQ Values in Bioanalytical Assays

ParameterMethodTypical Value RangeReference
LOD Signal-to-Noise (S/N)3:1 npra.gov.my
CFU Equivalent~100 CFUs acs.orgnih.gov
LOQ Signal-to-Noise (S/N)10:1 nih.gov
CFU Equivalent~1000 CFUs acs.orgnih.gov
Concentration20 - 575 ng researchgate.net

This table provides examples of LOD and LOQ values from relevant biomarker quantification studies. CFU refers to Colony Forming Units.

Assessment of Intra- and Inter-Assay Reproducibility, Accuracy, and Precision

Reproducibility, accuracy, and precision are essential for validating the reliability of a quantitative method.

Precision measures the degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). It is assessed at two levels:

Intra-assay precision (repeatability): The precision obtained under the same operating conditions over a short interval of time.

Inter-assay precision (intermediate precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically expressed as the percentage of the nominal concentration.

In validated bioanalytical methods for anti-TB drugs, intra- and inter-day accuracy and precision are evaluated using quality control (QC) samples at multiple concentration levels (e.g., low, medium, high, and at the LOQ). liverpool.ac.uk Acceptance criteria for precision (CV) are often set at ≤15%, except for the LOQ, where ≤20% is acceptable. Accuracy is generally required to be within ±15% (or ±20% at the LOQ) of the nominal value. ulb.ac.be Studies on TBSA-containing lipids have demonstrated high precision, with an RSD of 0.20 for lipid quantitation compared to 0.70 for traditional CFU determination. acs.org

Table 3: Example of Intra- and Inter-Assay Precision and Accuracy Data

QC LevelIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Recovery)Reference
LOQ ≤ 10.1%≤ 10.1%89.3% - 110.7% ulb.ac.be
Low < 5%< 8%90% - 110% liverpool.ac.uknih.gov
Medium < 5%< 8%90% - 110% liverpool.ac.uknih.gov
High < 5%< 8%90% - 110% liverpool.ac.uknih.gov

This table is a composite based on typical acceptance criteria and results from validated LC-MS/MS methods for related analytes. liverpool.ac.ukulb.ac.benih.gov

Applications in Mycobacterial Lipidomics and Biomarker Research Models

Investigating Tuberculostearic Acid Biosynthesis and Turnover in Mycobacterial Species

Understanding the synthesis of TBSA is crucial for elucidating fundamental aspects of mycobacterial physiology and identifying potential targets for new therapeutic agents. Stable isotope tracers are pivotal in these investigations, allowing researchers to map metabolic pathways and quantify the rate of lipid turnover.

The biosynthesis of TBSA from its precursor, oleic acid, is a well-defined process involving specific enzymatic activities. nih.govnih.gov In Mycobacterium smegmatis, a key enzyme identified as Cfa, an S-adenosyl-l-methionine-dependent methyltransferase, is essential for this transformation. nih.gov The deletion of the cfa gene results in the absence of TBSA and an accumulation of its precursor, oleic acid. nih.gov Other studies have identified a two-enzyme system for TBSA production, consisting of BfaB, a methyltransferase, and BfaA, a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase. nih.gov

The production of these methyl-branched fatty acids is tightly regulated. In Mycobacterium tuberculosis, the PhoPR two-component system has been shown to regulate the biosynthesis of methyl-branched lipids, which are associated with virulence. researchgate.net Additionally, the fatty acid synthase (FAS) systems, FAS-I and FAS-II, which are responsible for producing the fatty acid precursors, are controlled by transcriptional regulators like FasR and MabR. royalsocietypublishing.org These regulatory networks ensure that the production of complex lipids like TBSA is coordinated with the bacterium's growth and environmental conditions.

Enzyme/RegulatorGeneFunction in TBSA or Fatty Acid BiosynthesisOrganism(s) of Study
CfacfaS-adenosyl-l-methionine-dependent methyltransferase; converts oleic acid to TBSA. nih.govMycobacterium smegmatis nih.gov
BfaAbfaAFlavin adenine dinucleotide (FAD)-binding oxidoreductase involved in the two-step TBSA synthesis. nih.govMycobacterium avium nih.gov
BfaBbfaBS-adenosyl-l-methionine-dependent methyltransferase involved in the two-step TBSA synthesis. nih.govMycobacterium avium nih.gov
MabRmabRTranscriptional activator of the FAS-II system, which produces precursors for mycolic acids. royalsocietypublishing.orgMycobacterium smegmatis royalsocietypublishing.org
PhoPRphoPRTwo-component system that regulates the biosynthesis of methyl-branched lipids associated with virulence. researchgate.netMycobacterium tuberculosis researchgate.net

The conversion of oleic acid (C18:1) to TBSA (C19:0) is a key metabolic step in mycobacteria. nih.gov This transformation involves the addition of a methyl group, which is derived from S-adenosyl-l-methionine, and the subsequent reduction of a double bond. nih.gov Early cell-free extract studies identified 10-methylenestearic acid as an intermediate in this pathway. rsc.org

Modern lipidomics utilizes stable isotope-labeled precursors to trace this conversion directly within living systems. nih.gov For instance, by supplementing mycobacterial growth medium with ¹³C-labeled oleic acid, researchers can monitor its transformation into TBSA-containing lipids, such as phosphatidylinositols (PIs). nih.govacs.org This tracer analysis provides a definitive estimate of mycobacterial replication and metabolic activity, as the biosynthesis of the plasma membrane is essential for growth. nih.govacs.org The use of ¹³C₁₈-labeled oleic acid has confirmed its role as the substrate molecule for TBSA synthesis in M. tuberculosis. nih.gov The accurate measurement of the newly synthesized, unlabeled TBSA in these experiments necessitates the use of a deuterated internal standard like Tuberculostearic Acid Ethyl-d5 Ester to correct for variations in sample processing and instrument response.

Research on Tuberculostearic Acid as a Diagnostic Biomarker Candidate in Non-Human Biological Samples

Tuberculostearic acid (10-methyloctadecanoic acid), a fatty acid uniquely characteristic of mycobacteria and some related species, has become a significant focus of biomarker research. asm.orgwikipedia.orgasm.org Its stability and specificity make it an excellent analytical target for detecting mycobacterial presence in various non-human samples. asm.org The use of isotopically labeled internal standards, such as this compound, is crucial in mass spectrometry-based methods to ensure accurate quantification of the native tuberculostearic acid in complex biological matrices.

The investigation of tuberculostearic acid (TSA) as a biomarker extends to environmental surveillance and veterinary diagnostics. Mycobacteria, including pathogenic species, can persist in environmental reservoirs such as soil and water, posing a potential source of infection.

Environmental Samples: Studies have successfully isolated Mycobacterium tuberculosis (Mtb) from environmental sources. In a survey of 1,500 soil and water samples from the Tehran metropolitan area, mycobacteria were isolated from 37.8% of all samples. nih.gov Specifically, Mtb was cultured from 1% of soil samples and 10% of water samples, demonstrating that these environments can harbor the bacterium. nih.gov Some of these environmental samples remained culturable for Mtb for up to nine months. nih.gov The detection of TSA in these samples offers a chemical indicator of the presence of mycobacterial agents, complementing traditional culture-based methods which can be slow and laborious. researchgate.net

Animal Host Tissues: In veterinary medicine and wildlife epidemiology, detecting members of the Mycobacterium tuberculosis complex (MTC) in animal tissues is critical for controlling diseases like bovine tuberculosis. nih.govunl.pt Traditional methods for detecting MTC bacteria in animal tissues, such as smear microscopy and culture, often lack sensitivity, especially in animals without visible lesions or with low bacterial loads (paucibacillary disease). nih.gov

Molecular techniques like real-time PCR have been developed to enhance detection in tissues from various animals, including cattle, wild boar, deer, and foxes. nih.govunl.pt Research has shown that direct PCR testing of tissue can yield a diagnosis in under 6 hours, a significant improvement over the 6 to 12 weeks required for bacteriological culture. nih.gov In this context, lipidomic approaches focusing on TSA offer a promising alternative or complementary method. The detection of TSA has been strongly correlated with Mtb growth in mouse lungs, indicating its utility as a direct chemical marker of infection in host tissues. asm.org

A key requirement for any biomarker is that its concentration should correlate with the burden of the pathogen. Extensive research in experimental models has demonstrated a strong and quantitative relationship between the amount of tuberculostearic acid, particularly within phospholipids (B1166683) like phosphatidylinositol (PI), and the number of viable mycobacteria.

A targeted lipid assay for a TSA-containing phospholipid, PI 16:0_19:0, has been developed that is approximately 30 times faster than conventional culture-based methods. nih.govresearchgate.net This assay has been successfully used to quantify mycobacterial loads in infected murine macrophages, human neutrophils, and lung tissue from mouse models. nih.govacs.org

In Vitro Systems: In laboratory settings, the assay demonstrated high sensitivity. Researchers observed a linear correlation between the quantity of PI 16:0_19:0 (TSA) and the colony-forming units (CFUs) of Mtb. nih.gov The detection limits were determined to be approximately 100 CFUs in bacterial cultures and around 1,000 CFUs in infected cell culture systems. nih.govacs.org From this data, it was estimated that a single mycobacterium contains about 45 attomoles (amol) of PI 16:0_19:0 (TSA). acs.orgresearchgate.net The assay was also effective in artificial sputum, where a bacterial load of 2,000 CFUs could be reliably detected. acs.orgresearchgate.net

Detection Limits of TSA-Containing Phosphatidylinositol (PI 16:0_19:0)

Experimental SystemLower Limit of Detection (Colony Forming Units - CFU)Reference
Mycobacterium tuberculosis Bacterial Culture~100 nih.govacs.orgresearchgate.net
Infected Cell Culture Systems (e.g., Macrophages)~1,000 nih.govacs.orgresearchgate.net
Artificial Sputum~2,000 acs.orgresearchgate.net

In Vivo Animal Models: The correlation between TSA-containing lipids and mycobacterial load has also been validated in animal models of tuberculosis. In a study using mice, the levels of PI 16:0_19:0 (TSA) in lung tissue homogenates were measured at different time points after infection. In chronically infected mice where the bacterial load remained stable at approximately 1.0 x 10⁴ bacteria per tissue sample, the concentration of the TSA-containing PI also remained stable. researchgate.net However, in a different mouse model (IL-13TG) that experienced a significant increase in bacterial burden late in the infection, the amount of PI 16:0_19:0 rose in parallel, correlating directly with the Mtb load in the tissue samples. researchgate.net The study estimated that the detection limit in tissue samples, beyond the natural metabolic background, was approximately 1.0 x 10⁵ bacteria. researchgate.net

Correlation of PI 16:0_19:0 (TSA) with Mycobacterial Load in Mouse Lung Tissue

Mouse ModelInfection StageMycobacterial Load (CFU/tissue sample)PI 16:0_19:0 (TSA) LevelReference
IL-13WT (Chronic Infection)Day 42-139 p.i.Stable at ~1.0 x 10⁴Stable at ~1.1 x 10⁻² pmol/µg researchgate.net
IL-13TG (Progressive Infection)Early (Day 42, 62 p.i.)Comparable to IL-13WTComparable to IL-13WT researchgate.net
Late (Day 139 p.i.)Significant IncreaseIncreased in correlation with CFU researchgate.net

These findings underscore that the concentration of TSA-containing phospholipids serves as a reliable correlate for the mycobacterial burden in various experimental models. acs.orgresearchgate.net This rapid, culture-free approach provides a powerful tool for research into mycobacterial infections in non-human samples.

Advanced Research Perspectives and Emerging Methodological Directions

Integration of Tuberculostearic Acid Ethyl-d5 Ester Analysis with Multi-Omics Approaches

The complexity of microbial systems necessitates a holistic analytical approach. Multi-omics, the integration of data from various "omics" fields such as genomics, proteomics, metabolomics, and lipidomics, offers a comprehensive view of cellular processes. In the context of mycobacterial research, lipidomics plays a crucial role due to the exceptionally rich and unique lipid repertoire of these organisms, which can constitute up to 60% of their dry weight. researchgate.net

The accurate quantification of specific lipids is paramount for meaningful multi-omics integration, and this is where this compound becomes invaluable. By serving as an internal standard, it corrects for variability during sample preparation and mass spectrometry analysis, ensuring that the measured changes in tuberculostearic acid-containing lipids are biologically significant. lcms.czasm.org This precision allows for the reliable correlation of lipid profiles with protein expression (proteomics) and metabolite levels (metabolomics), revealing novel insights into metabolic pathways and their regulation. nih.gov

For instance, a decrease in tuberculostearic acid-containing phospholipids (B1166683), accurately quantified using a deuterated standard, could be correlated with the downregulation of specific enzymes in the fatty acid synthesis pathway identified through proteomics. This integrated approach can elucidate the mechanism of action of new anti-tubercular drugs or reveal metabolic adaptations of bacteria under different stress conditions.

Table 1: Illustrative Multi-Omics Data Integration

Omics LayerAnalytical ApproachKey FindingRole of Labeled Standard
Lipidomics LC-MS/MS with this compoundQuantified decrease in phosphatidylinositol mannosides (PIMs) containing tuberculostearic acid.Ensures accurate and precise quantification of changes in PIM levels.
Proteomics Shotgun Proteomics (LC-MS/MS)Downregulation of fatty acid synthase (FAS-II) complex proteins.N/A
Metabolomics GC-MS and LC-MSAccumulation of precursor fatty acids and depletion of downstream metabolites.N/A
Integrated Insight Disruption of the mycolic acid biosynthesis pathway at the level of fatty acid elongation.Provides the quantitative anchor for lipid data, enabling robust correlation with other omics datasets.

Spatial Lipidomics and Imaging Mass Spectrometry Applications for Microbial Systems

Microbial communities, whether in the context of an infection or in a biofilm, are not homogenous. They are spatially organized structures with distinct microenvironments that influence metabolic activity. nih.govhtximaging.com Imaging mass spectrometry (IMS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI), has emerged as a powerful technique to visualize the spatial distribution of molecules, including lipids, directly in biological samples without the need for labels. tandfonline.comescholarship.org

Research has successfully used MALDI-MSI to map the distribution of tuberculostearic acid-containing lipids, such as phosphatidylinositol mannosides (PIMs), within the granulomas of tuberculosis-infected lung tissue. acs.orgnih.gov These studies have revealed that the distribution of these bacterial lipids correlates with the location of bacterial clusters, providing a molecular view of the infection landscape. acs.org Similarly, MALDI-MSI has been applied to study the complex, layered structure of bacterial biofilms, showing distinct lipid profiles in different layers. nih.govnih.gov

The inclusion of a deuterated internal standard like this compound in imaging workflows, while challenging, represents an important future direction. By applying the standard uniformly to the tissue or biofilm section, it could be used to normalize ion signals across the imaged area, moving from qualitative distribution maps to quantitative spatial analysis. This would allow researchers to determine not just where a bacterial lipid is located, but also its concentration in specific regions of a microbial community.

Computational and Bioinformatics Tools for Complex Lipidomics Data Interpretation

The vast and complex datasets generated by modern mass spectrometry-based lipidomics require sophisticated computational and bioinformatics tools for processing, analysis, and interpretation. researchgate.net The use of stable isotope-labeled internal standards like this compound is a key component of quantitative lipidomics workflows, and many software packages are designed to handle this type of data. nih.govusc.edu

The typical bioinformatics workflow for a lipidomics experiment using a deuterated standard involves several steps:

Peak Detection and Alignment: Raw mass spectrometry data is processed to detect ion signals (peaks) corresponding to different lipids and align them across multiple samples.

Lipid Identification: Peaks are identified by matching their mass-to-charge ratio (m/z) and fragmentation patterns to lipid databases.

Quantification: The peak area or intensity of each endogenous lipid is normalized to the peak area of its corresponding stable isotope-labeled internal standard (e.g., tuberculostearic acid normalized to this compound). This corrects for analytical variability and allows for accurate quantification. lcms.cz

Statistical Analysis: The quantified lipid data is then subjected to statistical analysis to identify significant changes between different experimental conditions.

Several software platforms are available to facilitate this workflow. Tools like Lipostar and MS-DIAL are specifically designed for lipidomics and have built-in functionalities to support experiments with stable isotope labeling. lipidmaps.orgcreative-proteomics.com Other platforms, such as LipidSuite and ADViSELipidomics, offer comprehensive workflows from data preprocessing to statistical analysis and visualization, with options to normalize data using internal standards. creative-proteomics.comcnr.it These tools are essential for extracting meaningful biological insights from the complex datasets generated in advanced lipidomics research.

Table 3: Selected Bioinformatics Tools for Lipidomics

Software ToolKey FeaturesSupport for Isotopic Standards
Lipostar LC-MS/MS data processing, lipid identification, quantification, statistical analysis. lipidmaps.orgYes, supports stable isotope labeling experiments. lipidmaps.org
MS-DIAL Open-source tool for untargeted data analysis, integration with LipidBlast database. creative-proteomics.comYes, can be configured for quantitative analysis with internal standards.
LipidSuite Interactive web tool for differential and enrichment analysis. creative-proteomics.comYes, accommodates various data formats for normalization. creative-proteomics.com
ADViSELipidomics Shiny app for preprocessing, analysis, and visualization; handles outputs from various identification software. cnr.itYes, can normalize data when internal lipid standards are included. cnr.it

Challenges and Future Research Avenues for Deuterated Fatty Acid Ester Analysis

Overcoming Matrix Effects and Interferences in Complex Biological Systems

The quantitative analysis of deuterated fatty acid esters in biological samples like plasma, serum, or sputum is frequently complicated by "matrix effects." nih.govnih.gov These effects arise from the co-extraction of other molecules from the sample matrix that can either suppress or enhance the ionization of the target analyte, such as Tuberculostearic Acid Ethyl-d5 Ester, during mass spectrometry (MS) analysis. nih.govbioanalysis-zone.com This interference can lead to inaccurate and irreproducible results, which is a significant concern in clinical and diagnostic settings. nih.gov

Phospholipids (B1166683) are a primary contributor to matrix effects in biological fluids due to their high abundance and their tendency to co-elute with the analytes of interest. bioanalysis-zone.comchromatographyonline.com The complexity of these biological matrices necessitates robust sample preparation techniques to minimize such interferences. nih.gov

Strategies for Mitigation:

Several strategies can be employed to reduce or compensate for matrix effects:

Advanced Sample Preparation: Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are crucial first steps. chromatographyonline.com Innovations in this area include methods that specifically target and remove interfering components, such as phospholipid depletion technologies. bioanalysis-zone.come-b-f.eu High-speed centrifugation is another effective physical method for removing lipids. nih.govseamaty.com

Chromatographic Separation: Optimizing the liquid chromatography (LC) conditions can help separate the analyte from interfering matrix components before they enter the mass spectrometer. nih.gov

Use of Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). nih.govchromatographyonline.com An ideal SIL-IS, like this compound for the corresponding unlabeled analyte, co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data analysis. nih.gov

Calibration Approaches: When a "blank" matrix (a sample free of the analyte) is available, matrix-matched calibration can be used. nih.govmdpi.com In cases where a blank matrix is not available, methods like standard addition or the use of surrogate matrices can be employed. nih.govmdpi.com

StrategyDescriptionPrimary AdvantageReference
Targeted Matrix Isolation (e.g., HybridSPE-Phospholipid)Selectively removes interfering components like phospholipids from the sample.Reduces ion suppression and improves method sensitivity and reproducibility. bioanalysis-zone.com
Targeted Analyte Isolation (e.g., bioSPME)Isolates the analyte of interest from the sample matrix using techniques similar to traditional SPE.Effectively reduces matrix interference, leading to cleaner extracts. bioanalysis-zone.com
High-Speed CentrifugationA physical method to separate and remove the lipid layer from serum or plasma samples.Simple and effective for removing large lipoproteins and reducing turbidity. nih.govseamaty.com
Stable Isotope-Labeled Internal Standards (SIL-IS)A labeled version of the analyte is added to the sample to correct for matrix effects and variations in sample processing.Considered the gold standard for compensating for matrix effects, improving accuracy and precision. nih.govchromatographyonline.com

Strategies for Enhanced Sensitivity and Specificity in Trace Analysis

Achieving high sensitivity and specificity is critical when analyzing trace amounts of deuterated fatty acid esters, which is often the case in early-stage disease diagnosis. The inherent chemical properties of fatty acids, such as their poor ionization efficiency, present a significant challenge for direct analysis by mass spectrometry. nih.govfao.orgresearchgate.net

Key Strategies:

Chemical Derivatization: This is a widely used strategy to improve the analytical characteristics of fatty acids. nih.govnih.gov Derivatization involves chemically modifying the fatty acid to a form that is more volatile or ionizes more efficiently. researchgate.net For instance, converting fatty acids to their corresponding esters (e.g., methyl esters) or amides can significantly enhance their detection by MS. nih.govchromatographyonline.com Some derivatization reagents can introduce a permanent positive charge, which dramatically increases sensitivity in positive ion mode ESI-MS. nih.govnih.gov This approach has been shown to improve detection sensitivity by several orders of magnitude. fao.orgmdpi.com

Advanced MS Techniques: The use of high-resolution mass spectrometers, such as Orbitrap-based systems, allows for highly accurate mass measurements, which improves specificity by distinguishing the analyte from other molecules with similar masses. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring unique fragment ions of the derivatized analyte. fao.org

Optimized Extraction: Selective sample extraction methods, such as solid-phase extraction (SPE), can preconcentrate the analyte from a larger sample volume, thereby increasing its effective concentration and improving detection limits. nih.gov

StrategyMechanismImpact on AnalysisReference
Chemical Derivatization (e.g., with picolylamine, DMED)Modifies the carboxyl group of the fatty acid to improve ionization efficiency.Can increase detection sensitivity by up to 1000-fold and allows for analysis in positive ion mode. nih.govnih.govmdpi.com
High-Resolution Mass Spectrometry (e.g., Orbitrap)Provides highly accurate mass measurements of the analyte.Increases specificity and allows for confident identification of the target compound in a complex mixture. nih.gov
Tandem Mass Spectrometry (MS/MS)Selectively monitors specific precursor-to-product ion transitions for the analyte.Greatly enhances specificity and reduces background noise, improving signal-to-noise ratios. fao.org
Selective Extraction (e.g., SPE)Isolates and concentrates the analyte from the sample matrix.Removes interferences and increases the analyte concentration, leading to better sensitivity. nih.gov

Expanding the Repertoire of Stable Isotope-Labeled Mycobacterial Lipid Standards

The accurate quantification of mycobacterial lipids relies heavily on the availability of appropriate stable isotope-labeled internal standards. mdpi.com While deuterated standards like this compound are invaluable, the vast and complex lipidome of mycobacteria presents a significant challenge. The commercial availability of a wide range of these standards is limited compared to the immense diversity of lipids present in these organisms. mdpi.com

This lack of comprehensive standards hinders the absolute quantification of many potentially important lipid biomarkers. mdpi.com Stable isotope labeling, where organisms are grown in media containing labeled precursors (e.g., deuterium (B1214612) oxide or ¹³C-glucose), offers a powerful method to study lipid metabolism directly. mdpi.comnih.govmdpi.com This approach allows researchers to trace the biosynthesis, transport, and degradation of lipids, providing dynamic information that cannot be obtained from static measurements alone. mdpi.comnih.gov

The development and synthesis of a broader array of well-characterized, high-purity stable isotope-labeled standards for unique mycobacterial lipids is a critical need for the field. This would not only improve the accuracy of quantitative lipidomics studies but also facilitate more sophisticated metabolic flux analyses to better understand mycobacterial physiology.

Future Directions in Mycobacterial Pathogenesis and Analytical Diagnostic Research

The study of mycobacterial lipids, including tuberculostearic acid (TBSA), is central to understanding the pathogenesis of diseases like tuberculosis (TB). nih.govnih.gov TBSA is a characteristic component of mycobacterial membranes and has been investigated as a diagnostic marker for TB. nih.govtaylorandfrancis.com Recent research has revealed that TBSA plays a crucial role in controlling the compartmentalization and fluidity of the mycobacterial membrane, which is vital for the bacterium's survival and growth. nih.govnih.gov

Future research in this area is poised to move in several exciting directions:

Biomarker Discovery and Validation: The identification of unique lipid signatures associated with active TB disease is a major goal. nih.gov Lipidomics studies comparing patients with active TB, latent TB, and other respiratory diseases have already identified promising candidates, such as specific phosphatidylcholines and cholesterol esters, that could serve as biomarkers for diagnosis. nih.govmedrxiv.orgresearchgate.netmedrxiv.org Future work will focus on validating these biomarkers in larger, multi-center cohorts. medrxiv.org

Understanding Host-Pathogen Interactions: Advanced analytical methods are needed to further explore the intricate interplay between host and mycobacterial lipid metabolism. frontiersin.orgnih.gov Understanding how Mycobacterium tuberculosis manipulates host lipids for its own survival can reveal new therapeutic targets. longdom.org

Rapid Diagnostics: There is a pressing need for rapid, accurate, and easy-to-use diagnostic tests for TB, especially for detecting drug-resistant strains. nih.gov Methods that combine stable isotope labeling with rapid analytical techniques like MALDI-TOF mass spectrometry are being explored for their potential to quickly determine drug susceptibility profiles by monitoring changes in the lipid profiles of treated bacteria. nih.gov

Nanotechnology in Diagnostics: The hydrophobic nature of many mycobacterial lipids has historically limited their use in diagnostics. nih.gov Emerging nanotechnology approaches, such as the use of innovative supports or biomimetic assemblies, offer new ways to exploit these lipids as biomarkers for TB detection. nih.gov

Q & A

Q. What are the standard methods for synthesizing Tuberculostearic Acid Ethyl-d5 Ester, and how do isotopic labeling techniques influence its purity assessment?

Tuberculostearic acid (TBSA) is synthesized via pathways involving Grignard alkylation and hydrogenation of intermediates derived from citronellyl bromide or through anodic syntheses . To prepare the ethyl-d5 ester, deuterated ethanol (C₂H₅OD) is used in esterification reactions. Isotopic labeling requires rigorous purification via HPLC or column chromatography to remove non-deuterated contaminants. Purity is validated using mass spectrometry (MS) to confirm deuteration at the ethyl group and nuclear magnetic resonance (NMR) to assess structural integrity. Contamination by protio (non-deuterated) species must be <1% for reliable isotopic tracing in metabolic studies .

Q. Which analytical techniques are validated for quantifying this compound in biological matrices, and what are their detection limits?

Gas chromatography-mass spectrometry (GC-MS) with negative-ion monitoring and pentafluorobenzyl (PFB) ester derivatization is widely used, achieving detection limits of 0.1–1 ng/mL in sputum and cerebrospinal fluid (CSF) . For the deuterated ester, stable isotope dilution mass spectrometry (SID-MS) enhances accuracy by using the deuterated analog as an internal standard. Ultra-high-performance liquid chromatography (UHPLC)-MS/MS further improves sensitivity (0.01 ng/mL) in lipidomic profiling of hypothalamic tissue . Calibration curves must account for matrix effects (e.g., lipid-rich vs. aqueous samples) .

Q. How is this compound utilized as an internal standard in fatty acid quantification studies?

The deuterated ester serves as a stable isotope-labeled internal standard (SIL-IS) to correct for extraction inefficiencies and ionization variability in MS. For example, in hypothalamic free fatty acid (FFA) analysis, C19:0 TBSA-d5 is spiked into homogenized tissue prior to methanol/acetone extraction. Recovery rates are normalized against the deuterated standard, minimizing batch-to-batch variability . This method is critical for distinguishing endogenous TBSA from exogenous contaminants in Mycobacterium tuberculosis infection models .

Advanced Research Questions

Q. How do variations in the deuteration position (e.g., ethyl-d5 vs. methyl-d3) affect the stability and metabolic tracking of Tuberculostearic Acid derivatives in in vivo models?

Deuterium placement impacts metabolic stability due to isotope effects on enzyme kinetics. Ethyl-d5 esters exhibit longer half-lives in Mycobacterium cell wall synthesis pathways compared to methyl-d3 analogs, as the ethyl group is less prone to enzymatic cleavage. In tracer studies, ethyl-d5 labels enable precise tracking of TBSA incorporation into phosphatidylglycerols, while methyl-d3 labels may dissociate during β-oxidation. Comparative studies using ¹³C/²H dual-isotope labeling are recommended to validate positional effects .

Q. What experimental strategies resolve contradictions in recovery rates of this compound across different extraction protocols (e.g., spiked vs. endogenous)?

Discrepancies arise from matrix interference (e.g., CSF proteins binding TBSA-d5) or incomplete ester hydrolysis. To address this:

  • Spike-and-recovery assays : Add known quantities of TBSA-d5 to biological samples pre- and post-extraction to quantify losses .
  • Enzymatic digestion : Use lipases to hydrolyze ester-bound TBSA in sputum, improving recovery by 20–30% compared to acidic methanolysis .
  • Surfactant-assisted extraction : Triton X-100 increases TBSA-d5 solubility in lipid-rich matrices, achieving >90% recovery in mycobacterial cell wall studies .

Q. How can conflicting data on this compound’s diagnostic specificity in tuberculosis (TB) meningitis be reconciled?

False positives in cysticercosis or non-tuberculous meningitis occur due to cross-reactivity with 10-methyl branched fatty acids in other Actinomycetales . To enhance specificity:

  • Multi-analyte panels : Combine TBSA-d5 quantification with adenosine deaminase (ADA) and nucleic acid amplification (NAA) tests in CSF .
  • Isotope ratio monitoring : Measure ²H/¹H ratios in TBSA-d5 to distinguish endogenous M. tuberculosis production from environmental contaminants (e.g., Gordonia spp.) .
  • Machine learning algorithms : Train models on GC-MS spectral data to differentiate TBSA-d5 from structurally similar lipids .

Q. What are the implications of elevated this compound levels in environmental mycobacterial isolates (e.g., Dietzia, Rhodococcus)?

Environmental Actinomycetales (e.g., Dietzia natronolimnaea) show 50–60% higher TBSA-d5 content than clinical M. tuberculosis strains, likely as an adaptation to extreme pH or temperature . This complicates ecological studies but provides a model for investigating TBSA’s role in membrane rigidity. Researchers should:

  • Use phylogenetic profiling : Correlate TBSA-d5 levels with 16S rRNA clades to identify species-specific biosynthesis pathways .
  • Apply lipidomics : Compare deuterated TBSA incorporation rates in synthetic membranes under stress conditions (e.g., oxidative stress) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.